molecular formula C12H17FO2 B12990356 1-(4-Fluoro-3-isobutoxyphenyl)ethanol

1-(4-Fluoro-3-isobutoxyphenyl)ethanol

Cat. No.: B12990356
M. Wt: 212.26 g/mol
InChI Key: ROBMCDARKHHRPN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-isobutoxyphenyl)ethanol is an organic compound characterized by the presence of a fluoro group, an isobutoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-isobutoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-isobutoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(4-Fluoro-3-isobutoxyphenyl)ethanone.

    Reduction: 1-(4-Fluoro-3-isobutoxyphenyl)ethane.

    Substitution: 1-(4-Methoxy-3-isobutoxyphenyl)ethanol.

Scientific Research Applications

1-(4-Fluoro-3-isobutoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Fluoro-3-isobutoxyphenyl)ethanol can be compared with other similar compounds such as:

    1-(4-Fluoro-3-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-(4-Fluoro-3-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an isobutoxy group.

Uniqueness: The presence of the isobutoxy group in this compound imparts unique steric and electronic properties, differentiating it from its analogs. This can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and industrial applications.

Properties

Molecular Formula

C12H17FO2

Molecular Weight

212.26 g/mol

IUPAC Name

1-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H17FO2/c1-8(2)7-15-12-6-10(9(3)14)4-5-11(12)13/h4-6,8-9,14H,7H2,1-3H3

InChI Key

ROBMCDARKHHRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(C)O)F

Origin of Product

United States

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